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molecular formula C13H16N2O3 B8631100 1-(4,4-dimethyl-7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

1-(4,4-dimethyl-7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No. B8631100
M. Wt: 248.28 g/mol
InChI Key: OOAWMOVJJXBCQK-UHFFFAOYSA-N
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Patent
US07414131B2

Procedure details

To a stirred solution of 1,2,3,4-tetrahydro-4,4-dimethyl-7-nitroquinoline (Rami et al, WO 03/068749) (500 mg, 2.42 mmol), DMAP (5 mg) in pyridine (2 mL) was added acetic anhydride (0.46 mL, 4.9 mmol). The mixture was stirred at room temperature for 10 h, and then heated at 60° C. for 5 h. After cooling, the mixture was treated with water and extracted with EtOAc. The combined organic layers were washed with sat. aq. NaHCO3, 1N HCl, brine, dried, and evaporated. The residue was purified by chromatography to give a light yellow solid (550 mg, 92%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[C:11]2[C:6](=[CH:7][C:8]([N+:12]([O-:14])=[O:13])=[CH:9][CH:10]=2)[NH:5][CH2:4][CH2:3]1.[C:16](OC(=O)C)(=[O:18])[CH3:17].O>CN(C1C=CN=CC=1)C.N1C=CC=CC=1>[CH3:1][C:2]1([CH3:15])[C:11]2[C:6](=[CH:7][C:8]([N+:12]([O-:14])=[O:13])=[CH:9][CH:10]=2)[N:5]([C:16](=[O:18])[CH3:17])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1(CCNC2=CC(=CC=C12)[N+](=O)[O-])C
Name
Quantity
0.46 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
2 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with sat. aq. NaHCO3, 1N HCl, brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CC1(CCN(C2=CC(=CC=C12)[N+](=O)[O-])C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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